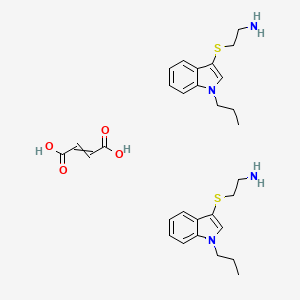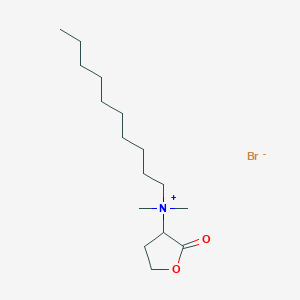
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and 2-(1-propylindol-3-yl)sulfanylethanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine typically involves multiple steps. One common method starts with the preparation of but-2-enedioic acid, which can be synthesized through the oxidation of but-2-ene using potassium permanganate. The 2-(1-propylindol-3-yl)sulfanylethanamine component can be synthesized by reacting 1-propylindole with ethanethiol in the presence of a base such as sodium hydride. The final step involves coupling these two components under specific reaction conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
But-2-enedioic acid: A simpler compound with similar structural features but lacking the indole moiety.
2-(1-propylindol-3-yl)sulfanylethanamine: Shares the indole moiety but lacks the but-2-enedioic acid component.
Uniqueness
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine is unique due to the combination of the but-2-enedioic acid and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
61021-83-8 |
|---|---|
Fórmula molecular |
C30H40N4O4S2 |
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/2C13H18N2S.C4H4O4/c2*1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15;5-3(6)1-2-4(7)8/h2*3-6,10H,2,7-9,14H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
HKOFFUGFULZWMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C2=CC=CC=C21)SCCN.CCCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
